molecular formula C26H22ClN3O4 B2823542 (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 685135-41-5

(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No. B2823542
CAS RN: 685135-41-5
M. Wt: 475.93
InChI Key: WFZUHAMTEKKIEY-UHFFFAOYSA-N
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Description

(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
BenchChem offers high-quality (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Microwave Assisted Synthesis and Biological Evaluation

A study conducted by Ravula et al. (2016) describes the microwave-assisted synthesis of pyrazoline derivatives, showcasing an environmentally friendly method with higher yields and shorter reaction times. Among these compounds, some exhibited significant in vivo anti-inflammatory and in vitro antibacterial activities, suggesting their potential as molecular templates for developing new therapeutic agents Ravula et al., 2016.

Antimicrobial Activity of Quinoline Derivatives

Another investigation by Desai, Patel, and Dave (2016) focused on novel quinoline derivatives, revealing that certain compounds showed potent antibacterial and antifungal activities. This study further supports the potential of structurally similar compounds to "(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone" in antimicrobial applications Desai, Patel, & Dave, 2016.

Potential Anti-inflammatory and Antibacterial Properties

A study by Alam et al. (2011) synthesized a series of compounds with anti-inflammatory and antibacterial properties, highlighting the potential for reduced gastrointestinal toxicity and lipid peroxidation. These findings are crucial for developing new therapeutic agents with minimized side effects Alam et al., 2011.

Applications Beyond Therapeutics

Innovative Synthetic Approaches

Research by Imafuku and Yamaguchi (1981) on the cyclodehydrogenation of cinnamoyltropolones offers insights into novel synthetic pathways that could be relevant for designing and synthesizing complex molecules, including those related to "(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone" Imafuku & Yamaguchi, 1981.

Radical Scavenging Activities

A study on Scleropyrum pentandrum isolated compounds with radical scavenging activities, indicating the potential of structurally related compounds for antioxidant applications. These findings suggest the broader utility of such molecules in mitigating oxidative stress Disadee et al., 2012.

properties

IUPAC Name

[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4/c1-3-33-19-10-11-21-17(13-19)14-20(25(27)28-21)23-15-22(16-6-8-18(32-2)9-7-16)29-30(23)26(31)24-5-4-12-34-24/h4-14,23H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZUHAMTEKKIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

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